molecular formula C6H7NO2 B1364968 2-(1H-pyrrol-2-yl)acetic Acid CAS No. 79673-53-3

2-(1H-pyrrol-2-yl)acetic Acid

Cat. No. B1364968
CAS RN: 79673-53-3
M. Wt: 125.13 g/mol
InChI Key: GVUHUYQEAGMUNJ-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-2-yl)acetic Acid” is a chemical compound with the CAS Number: 79673-53-3 . It has a molecular weight of 125.13 and its IUPAC name is 1H-pyrrol-2-ylacetic acid . The compound is stored at a temperature of -10 degrees and is available in powder form .


Synthesis Analysis

The synthesis of pyrrole derivatives has been extensively studied. For instance, a series of biologically active pyrrole derivatives were synthesized via adaptable, smoothly accessible 2-(2-oxo-2-arylylethyl)malononitriles . Another method involves the one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates .


Molecular Structure Analysis

The InChI code for “2-(1H-pyrrol-2-yl)acetic Acid” is 1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) . The InChI key is GVUHUYQEAGMUNJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrole derivatives are known to exhibit a broad range of agrochemical activity . They have been used in many sectors, including natural product chemistry, pharmaceutical chemistry, and agrochemical chemistry .


Physical And Chemical Properties Analysis

“2-(1H-pyrrol-2-yl)acetic Acid” has a melting point of 83-84 degrees . It is a powder in physical form and is stored at a temperature of -10 degrees .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Derivatives : 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters have been synthesized in a one-pot reaction, demonstrating the chemical versatility of pyrrole-based compounds (Tarasova et al., 2019).
  • Formation of Pyrrole Nucleus : These compounds are formed through the initial formation of a thiophene core, which then recycles into the pyrrole nucleus (Tarasova et al., 2019).
  • Polymer Synthesis : Various poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid have been synthesized, demonstrating the potential of these compounds in materials science (Ho-Hoang et al., 1996).

Biological and Medicinal Applications

  • Inhibitory Activity : A derivative, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, shows inhibitory activity on aldose reductase enzyme and protein glycation, indicating potential for treating various pathological conditions (Anagnostou et al., 2002).
  • Insecticidal Agents : Certain pyrrole derivatives have been identified as potent insecticidal agents, demonstrating the diverse biological applications of these compounds (Abdelhamid et al., 2022).

Materials Science and Corrosion Inhibition

  • Conducting Polymers : The study of the electroactivity of pyrrole-derived polymers in various media has been conducted, showing their potential as new conducting materials with ionoselective or enantioselective properties (Ho-Hoang et al., 1996).
  • Corrosion Inhibition : Pyrazoline derivatives, including those with a pyrrole structure, have been studied for their role in corrosion inhibition, indicating their utility in industrial applications (Lgaz et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The study of pyrrole derivatives paves the way towards discovering new materials for potential use as insecticidal active agents . The diversity of these analogs in the therapeutic response profile has led many researchers to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

2-(1H-pyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUHUYQEAGMUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400972
Record name 2-(1H-pyrrol-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-2-yl)acetic Acid

CAS RN

79673-53-3
Record name 2-(1H-pyrrol-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-2-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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